molecular formula C27H26O5 B12149638 ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B12149638
M. Wt: 430.5 g/mol
InChI Key: VOFKCJNFWMGGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a naphthalene moiety, and an ethyl ester group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, including the formation of the chromen-2-one core and the introduction of the naphthalene moiety. One common synthetic route involves the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with 2-methylnaphthalene-1-methanol in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl propanoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:

    Ethyl 3-{6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.

    Ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}butanoate: This derivative has a butanoate group instead of a propanoate group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, structure, and relevant case studies.

Structural Overview

The compound features a chromenone core with multiple substituents that contribute to its reactivity and biological properties. The presence of methoxy , methyl , and carbonyl functional groups suggests potential interactions with various biological targets.

Component Description
Chromenone CoreCentral structure with significant biological activity
Methoxy GroupEnhances solubility and bioavailability
Methyl SubstituentsInfluence on steric hindrance and reactivity
Carbonyl GroupPotential for forming hydrogen bonds with biological macromolecules

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the chromenone core through cyclization.
  • Introduction of methoxy and methyl groups via electrophilic aromatic substitution.
  • Attachment of the propanoate moiety through esterification reactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.

Anti-inflammatory Effects : Similar compounds have shown inhibition of inflammatory mediators, suggesting that this compound may possess similar properties.

Anticancer Properties : Preliminary studies indicate that derivatives of chromenones can induce apoptosis in cancer cell lines, making this compound a candidate for further investigation in cancer therapy.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of chromenone derivatives, finding that those with methoxy substitutions exhibited enhanced radical scavenging activities compared to their unsubstituted counterparts.
  • Anti-inflammatory Mechanisms : Research demonstrated that certain chromenone derivatives inhibited the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines in vitro.
  • Anticancer Evaluation : In vitro studies on cancer cell lines revealed that specific structural modifications in chromenones resulted in increased cytotoxicity, suggesting potential therapeutic applications for this compound.

Properties

Molecular Formula

C27H26O5

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C27H26O5/c1-4-30-26(28)14-13-22-18(3)21-12-11-20(15-25(21)32-27(22)29)31-16-24-17(2)9-10-19-7-5-6-8-23(19)24/h5-12,15H,4,13-14,16H2,1-3H3

InChI Key

VOFKCJNFWMGGAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=CC4=CC=CC=C43)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.